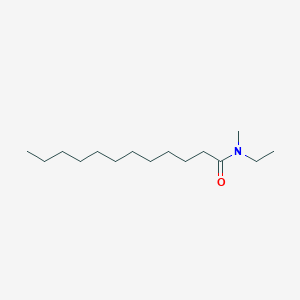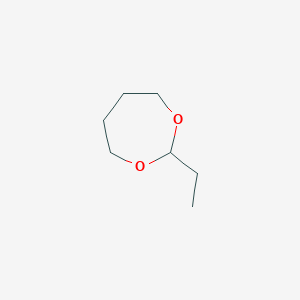
scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy- is a complex organic compound with significant potential in various scientific fields. This compound is a derivative of scyllo-inositol, a naturally occurring cyclohexanehexol. The addition of the 2-chloroethyl nitrosoamino group introduces unique chemical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy- typically involves multiple steps. The initial step often includes the protection of hydroxyl groups on scyllo-inositol to prevent unwanted reactions. This is followed by the introduction of the 2-chloroethyl nitrosoamino group through a series of nucleophilic substitution reactions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of scyllo-inositol with different functional groups, which can be tailored for specific applications.
科学的研究の応用
Scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects.
類似化合物との比較
Similar Compounds
Scyllo-Inositol: The parent compound, which lacks the 2-chloroethyl nitrosoamino group.
Myo-Inositol: Another isomer of inositol with different biological properties.
D-chiro-Inositol: Known for its role in insulin signaling and metabolic regulation.
Uniqueness
Scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy- is unique due to the presence of the 2-chloroethyl nitrosoamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and therapeutic applications.
特性
CAS番号 |
58484-20-1 |
|---|---|
分子式 |
C9H16ClN3O7 |
分子量 |
313.69 g/mol |
IUPAC名 |
1-(2-chloroethyl)-1-nitroso-3-(2,3,4,5,6-pentahydroxycyclohexyl)urea |
InChI |
InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-3-4(14)6(16)8(18)7(17)5(3)15/h3-8,14-18H,1-2H2,(H,11,19) |
InChIキー |
DKSKVMFAIUVFEW-UHFFFAOYSA-N |
正規SMILES |
C(CCl)N(C(=O)NC1C(C(C(C(C1O)O)O)O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)




![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)


